molecular formula C23H25ClFN3O B15290161 Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod

Cat. No.: B15290161
M. Wt: 413.9 g/mol
InChI Key: UDUQJRWMAUVNGG-JKSUJKDBSA-N
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Description

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod is a derivative of talmapimod, a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). This compound is characterized by the removal of the N,N-dimethyl-2-oxoacetamide group from talmapimod. Talmapimod is known for its anti-inflammatory and anti-cancer properties, making it a significant compound in medical research .

Chemical Reactions Analysis

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for studying the properties and reactions of similar compounds.

    Biology: Investigated for its role in inhibiting p38 MAPK, which is involved in various cellular processes, including inflammation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

The mechanism of action of Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the inhibition of p38 MAPK, a key enzyme in the MAPK signaling pathway. By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFa) and interleukin-1 (IL-1). This inhibition leads to a decrease in inflammation and apoptosis, making it a potential therapeutic agent for inflammatory diseases and cancer .

Comparison with Similar Compounds

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod can be compared with other p38 MAPK inhibitors, such as:

Properties

Molecular Formula

C23H25ClFN3O

Molecular Weight

413.9 g/mol

IUPAC Name

(6-chloro-1-methylindol-5-yl)-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]methanone

InChI

InChI=1S/C23H25ClFN3O/c1-15-13-28(16(2)12-27(15)14-17-4-6-19(25)7-5-17)23(29)20-10-18-8-9-26(3)22(18)11-21(20)24/h4-11,15-16H,12-14H2,1-3H3/t15-,16+/m0/s1

InChI Key

UDUQJRWMAUVNGG-JKSUJKDBSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F

Origin of Product

United States

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